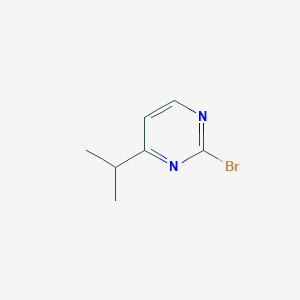
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is an organic compound belonging to the class of benzodiazoles. It has found a wide range of applications in industrial and scientific research due to its unique properties. 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied extensively in recent years and its potential uses are still being explored.
Applications De Recherche Scientifique
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied extensively in recent years and has found a wide range of applications in industrial and scientific research. For example, it has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics, and as a catalyst in the production of polymers. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a fluorescent dye for the imaging of cells and tissues.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is not fully understood. However, it is believed that the compound acts as an electron transfer agent, allowing the transfer of electrons between molecules. In addition, it is thought to interact with DNA, proteins, and other molecules, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are not well understood. However, it is known that the compound can interact with DNA, proteins, and other molecules, which can affect the activity of enzymes and other proteins. In addition, it has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in both acidic and basic solutions. In addition, it is a potent electron transfer agent, which makes it useful for a variety of reactions. However, it is also important to note that the compound can be toxic and should be handled with care.
Orientations Futures
The potential future directions for 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are numerous. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells and tissues. In addition, it could be studied further as a reagent for the synthesis of biologically active compounds and as a fluorescent probe for the detection of metal ions. Finally, it could be used in the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onedimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is typically conducted in two steps. The first step involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using bromine in an aqueous solution of sodium hydroxide. This reaction yields 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The second step involves the hydrolysis of the compound with aqueous hydrochloric acid, which yields the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one", "N-bromosuccinimide (NBS)", "Acetonitrile", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "1. Dissolve 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in acetonitrile.", "2. Add N-bromosuccinimide (NBS) to the solution and stir at room temperature for several hours.", "3. Quench the reaction by adding a solution of sodium hydroxide (NaOH) in water.", "4. Extract the product with ethyl acetate.", "5. Wash the organic layer with water and brine.", "6. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).", "7. Concentrate the organic layer under reduced pressure to obtain the crude product.", "8. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "9. Recrystallize the purified product from a mixture of ethyl acetate and hexanes to obtain the final product.", "10. Characterize the final product using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
Numéro CAS |
155821-68-4 |
Nom du produit |
5-(bromomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
Formule moléculaire |
C10H11BrN2O |
Poids moléculaire |
255.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



